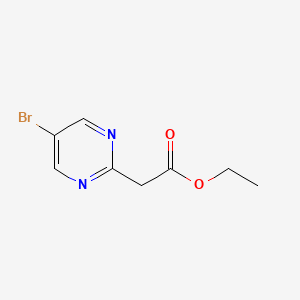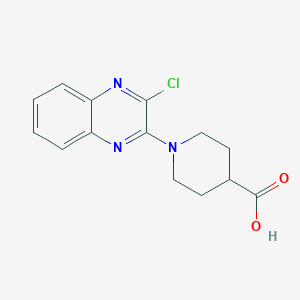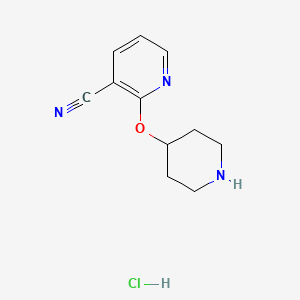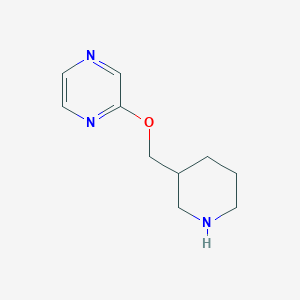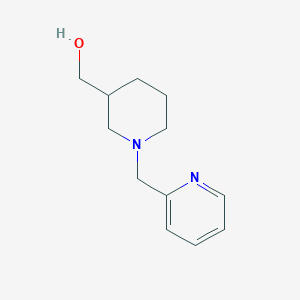![molecular formula C7H8Cl3N3 B1418869 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride CAS No. 1187830-76-7](/img/structure/B1418869.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
説明
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a chemical compound with the CAS Number: 1187830-76-7 . It has a molecular weight of 240.52 and its IUPAC name is 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, tert-Butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate can be prepared by Intermediate 4 in DCM stirred with (Boc)2O and TEA at room temperature for 16 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h10H,1-3H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere, at 2-8°C .科学的研究の応用
Cancer Therapeutics
This compound has been identified as a potential mTOR kinase and PI3 kinase inhibitor . These kinases are critical components in cell signaling pathways that regulate growth and metabolism. Overactivation of these pathways is common in cancers, making this compound a promising candidate for anti-cancer drugs.
Antimicrobial Agents
Pyrimidine derivatives, including the subject compound, have shown antimicrobial properties . They can be synthesized into drugs that target a variety of microbial infections, potentially offering new treatments against resistant strains.
Anti-Inflammatory Medications
The compound’s structural class has been associated with anti-inflammatory activities . It could be developed into nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to current medications like ibuprofen or aspirin.
Neuroprotective Agents
Due to its potential role in vascular relaxation and neuroprotection, particularly in the ocular ciliary artery and retinal ganglion cell, this compound could be explored for treating diseases like glaucoma .
Cardiovascular Drugs
As a calcium-sensing receptor antagonist , this compound may be useful in developing treatments for cardiovascular diseases, including hypertension .
Antidiabetic Drugs
The pyrimidine core of this compound is a key structure in DPP-IV inhibitors , which are a class of oral hypoglycemics used to treat type 2 diabetes .
PARP Inhibitors for Cancer Treatment
It can be used to synthesize PARP inhibitors , which are a class of pharmacological inhibitors of the enzyme poly ADP ribose polymerase (PARP) and have applications in cancer treatment .
Antiviral Research
Given the broad biological activity of pyrimidine derivatives, there’s potential for this compound to be used in the development of anti-HIV medications .
Safety and Hazards
作用機序
Mode of Action
It is known that the compound can be used to prepare a compound that acts as aPARP inhibitor . PARP inhibitors are a group of pharmacological inhibitors that inhibit the enzyme called poly ADP ribose polymerase (PARP). They are developed for multiple indications, most notably for the treatment of certain types of cancer.
Biochemical Pathways
The compound may be involved in the PI3K/Akt pathway , which is thought to be overactivated in numerous cancers and may account for the widespread response from various cancers to mTOR inhibitors . .
Result of Action
As mentioned, it can be used to prepare a compound that acts as a PARP inhibitor , which could potentially have anti-cancer effects.
Action Environment
The compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . Environmental factors such as temperature, humidity, and light could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-6-4-1-2-10-3-5(4)11-7(9)12-6;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHCVPUVLRBFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC(=N2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672134 | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride | |
CAS RN |
1187830-76-7 | |
| Record name | Pyrido[3,4-d]pyrimidine, 2,4-dichloro-5,6,7,8-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





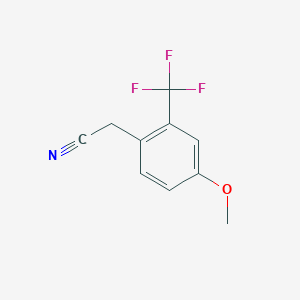

![tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B1418792.png)
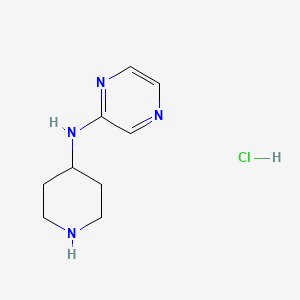
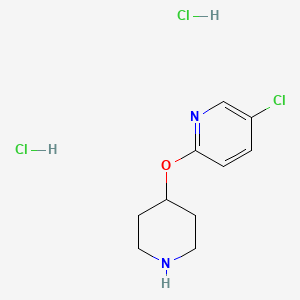
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)
